

In-Depth Technical Guide: Synthesis, Characterization, and Reactivity of 2-Cyclohexylideneethyl Acetate

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Compound of Interest

Compound Name: 2-Cyclohexylideneethyl acetate

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Chemical Identity & Strategic Significance

In the landscape of advanced organic synthesis and drug discovery, **2-cyclohexylideneethyl acetate** serves as a highly versatile allylic ester. For drug development professionals, its primary value lies in its role as a precursor for spiro-fused 1,2,4-trioxolanes—the core pharmacophore in next-generation, artemisinin-independent antimalarial therapeutics[1].

- IUPAC Name: **2-cyclohexylideneethyl acetate** (or 2-cyclohexylideneethyl ethanoate)
- Synonyms: 2-cyclohexylideneethanol acetate; (2-cyclohexylideneethyl) ethanoate; 1-acetoxy-2-cyclohexylideneethane[2].
- Molecular Formula: C₁₀H₁₆O₂
- Structural Motif: The molecule features an exocyclic double bond conjugated with an ethyl acetate side chain. This specific structural geometry makes it an excellent candidate for Tsuji-Trost allylic alkylations and regioselective ozonolysis[3].

Mechanistic Pathways for Synthesis

As a Senior Application Scientist, selecting the optimal synthetic route depends entirely on your starting materials, required scale, and tolerance for transition metals. Below are two field-proven methodologies, deconstructed to explain the causality behind the chemical transformations.

Transition-Metal-Free Allylic C-H Oxygenation

Historically, allylic C-H functionalization required expensive, toxic palladium or iridium catalysts. A modern approach developed by Shu and colleagues utilizes thianthrenation to achieve metal-free allylic oxygenation[4].

Causality & Mechanism: The starting alkene (vinylcyclohexane) is activated using thianthrene S-oxide and trifluoromethanesulfonic anhydride (Tf₂O) to form a highly electrophilic vinyl thianthrenium salt[5]. The thianthrenium group acts as a potent electron-withdrawing leaving group. When exposed to acetic acid and a specific base (K₂CO₃), the acetate nucleophile attacks the allylic position via an S_n2' pathway. The steric bulk of the thianthrenium group directs the attack to the less hindered allylic carbon, resulting in the extrusion of neutral thianthrene and the regioselective formation of **2-cyclohexylideneethyl acetate**[6].

Classical Olefination and DMAP-Catalyzed Acetylation

For bulk synthesis starting from cyclohexanone, Horner-Wadsworth-Emmons (HWE) olefination followed by reduction yields the intermediate 2-cyclohexylideneethanol[1]. The subsequent acetylation relies on nucleophilic catalysis.

Causality & Mechanism: Using Acetic Anhydride (Ac₂O) and 4-Dimethylaminopyridine (DMAP), the pyridine derivative attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. The primary alcohol of 2-cyclohexylideneethanol rapidly attacks this intermediate. This catalytic cycle prevents the accumulation of acetic acid byproducts from stalling the reaction, ensuring rapid, near-quantitative yields without thermodynamic bottlenecks[3].

Experimental Protocols

Protocol A: Metal-Free Allylic Oxygenation via Thianthrenation[4]

Note: This protocol is a self-validating system. The disappearance of the deep lilac color of the activated thianthrene intermediate serves as a reliable visual indicator of reaction progress.

- Preparation of Thianthrenium Salt: Under a nitrogen atmosphere, charge a 50 mL Schlenk flask with vinylcyclohexane (2.0 mmol), thianthrene 5-oxide (2.0 mmol), and anhydrous MeCN (10 mL)[7].
- Activation: Cool the reaction mixture to 0 °C. Add trifluoroacetic anhydride (6.0 mmol) dropwise over 2 minutes, followed by TfOH (2.4 mmol). Stir for 1 h at 0 °C, then 1 h at room temperature. The solution will turn a deep lilac color. Concentrate and purify via silica gel chromatography (0-10% MeOH/DCM) to isolate (E)-5-(2-cyclohexylvinyl)-5H-thianthren-5-ium tetrafluoroborate[7].
- Allylic Displacement: In a clean vial, combine the thianthrenium salt (0.20 mmol), acetic acid (0.24 mmol, 1.2 equiv), and K₂CO₃ (0.20 mmol, 1.0 equiv) in dichloromethane (2.0 mL)[6].
- Isolation: Stir at room temperature for 24 h. Filter the mixture to remove inorganic salts, concentrate in vacuo, and purify via flash chromatography (0-5% Ethyl Acetate in Petroleum Ether) to afford **2-cyclohexylideneethyl acetate** as a colorless oil[8].

Protocol B: DMAP-Catalyzed Acetylation[3]

- Reaction Setup: Dissolve 2-cyclohexylideneethanol (1.73 mmol) in anhydrous pyridine (10 mL) in a flame-dried round-bottom flask.
- Reagent Addition: Sequentially add acetic anhydride (3.46 mmol, 2.0 equiv) and DMAP (0.2 mmol, 0.11 equiv).
- Quench & Extraction: Stir for 3 hours at room temperature. Quench the reaction with 2N HCl (20 mL) to neutralize the pyridine solvent. Extract the aqueous suspension with diethyl ether (3 x 20 mL).
- Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via column chromatography (10% Ethyl Acetate/Hexanes) to yield the product (approx. 88% yield)[1].

Quantitative Data & Characterization

To ensure analytical trustworthiness, the following tables summarize the expected spectroscopic data for product verification and the optimization parameters for the thianthrenation pathway.

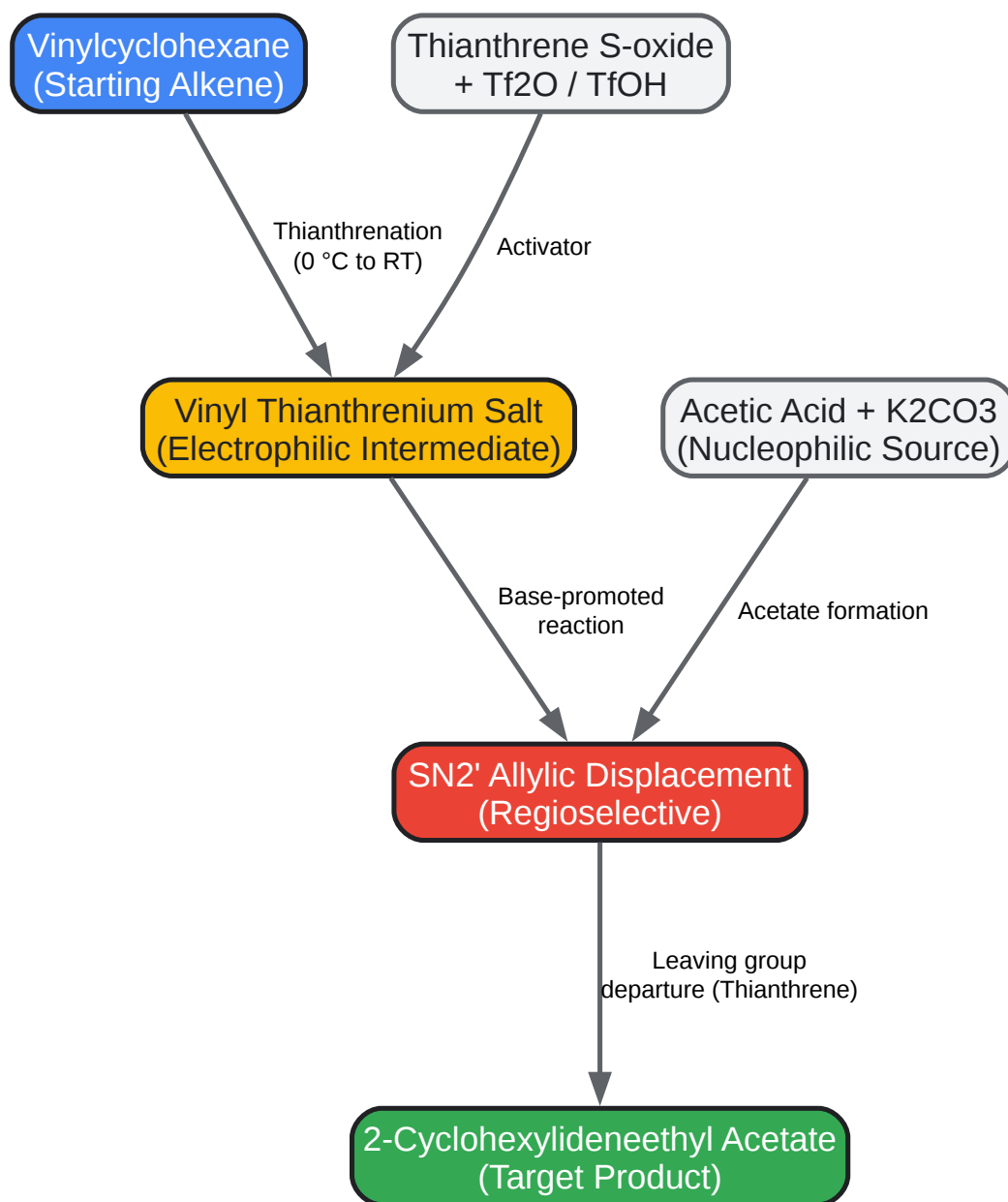
Table 1: ^1H NMR Spectroscopic Data (300 MHz, CDCl_3) for **2-Cyclohexylideneethyl Acetate**^[1]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
5.28	dt	7.3, 1.1	1H	=CH- (Exocyclic alkene proton)
4.57	d	7.3	2H	-CH ₂ -O- (Allylic/Ester methylene)
2.24 – 2.06	m	—	4H	Allylic ring protons (Cyclohexane)
2.05	s	—	3H	-CH ₃ (Acetate methyl)
1.60 – 1.50	m	—	6H	Remaining ring protons (Cyclohexane)

Table 2: Base Optimization for Thianthrenation-Mediated Allylic Oxygenation^[6] Data reflects the condition development phase for the generalized allylic substitution protocol (0.1 M in DCM, Room Temp, 24 h).

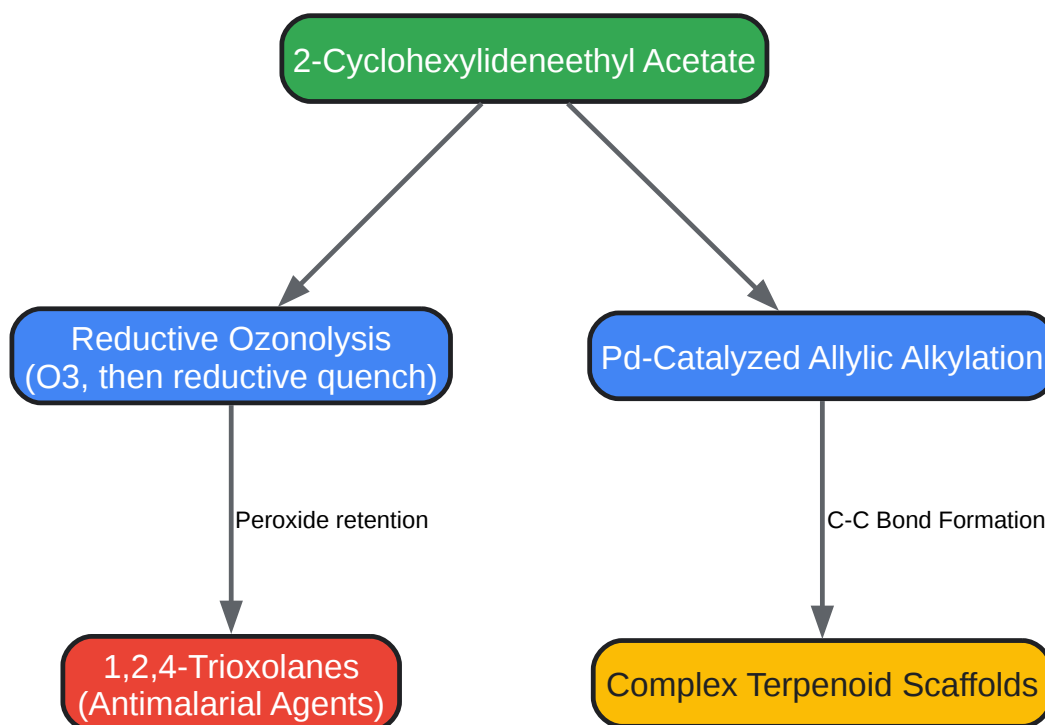
Base (1.0 equiv)	Solvent	Temperature	Yield (%)	Mechanistic Observation
K ₂ CO ₃	DCM	Room Temp	91	Optimal deprotonation kinetics for acetic acid.
Cs ₂ CO ₃	DCM	Room Temp	85	High solubility, but slight degradation of intermediate.
K ₃ PO ₄	DCM	Room Temp	72	Insufficient basicity for rapid nucleophile generation.
Li ₂ CO ₃	DCM	Room Temp	0	Poor solubility; fails to initiate the S _N 2' displacement.

Process & Pathway Visualizations



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Mechanistic workflow of metal-free allylic C-H oxygenation via thianthrenation.



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Downstream synthetic applications of **2-cyclohexylideneethyl acetate**.

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